N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide (hereafter referred to as the target compound) is an acetamide derivative featuring a pyrimidine core substituted with a pyrrolidine ring and a fluorinated aryl group. Its molecular formula is C₁₉H₂₁FN₄O₂, and it is structurally characterized by:
- A 5-fluoro-2-methylphenyl group attached to the acetamide nitrogen.
- A pyrimidin-4-yloxy moiety substituted with a 6-methyl group and a pyrrolidin-1-yl group at the 2-position.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-5-6-14(19)10-15(12)21-16(24)11-25-17-9-13(2)20-18(22-17)23-7-3-4-8-23/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQUZRFRBWIDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Base Structure : N-(5-fluoro-2-methylphenyl)
- Linker : 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}
- Functional Group : Acetamide
The molecular formula is with a molecular weight of approximately 304.35 g/mol. Its unique structure suggests potential interactions with various biological targets.
This compound primarily functions as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways associated with cancer progression. Notably, it has shown inhibitory activity against c-KIT and PDGFRβ kinases, which are implicated in gastrointestinal stromal tumors (GISTs).
Inhibition Studies
The compound demonstrated:
- IC50 Values :
- c-KIT: 99 nM
- PDGFRβ: 120 nM
- DDR1: 126 nM
- CSF1R: 133 nM
These values indicate potent inhibition, suggesting that the compound could be effective in treating cancers driven by these pathways .
Efficacy in Preclinical Models
In preclinical studies involving xenograft models:
- Tumor Growth Inhibition : At doses of 50 and 100 mg/kg, significant tumor growth inhibition was observed in GIST-T1 cell-inoculated mice, demonstrating the compound's potential as a therapeutic agent against GISTs .
Pharmacokinetics
Pharmacokinetic studies revealed:
- Bioavailability : Approximately 36% when administered orally.
- Half-life : Around 4.11 hours.
- Clearance Rate : Fast clearance with a rate of 4.988 L/h/kg when administered intravenously.
These pharmacokinetic properties suggest that while the compound is effective, its rapid clearance may necessitate careful dosing strategies to maintain therapeutic levels .
Study on Antitumor Activity
A study highlighted the use of this compound in a model of GISTs. The results indicated that the compound not only inhibited tumor growth but also exhibited selectivity over normal cells, which is critical for reducing side effects associated with cancer therapies .
Comparative Analysis with Other Compounds
Comparative studies with other small molecule inhibitors showed that this compound maintained a favorable selectivity profile against ABL kinase while effectively inhibiting c-KIT. This selectivity is crucial for targeting specific cancer pathways without affecting normal cellular functions .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
The target compound’s pyrimidine ring is substituted with a pyrrolidin-1-yl group, a 5-membered secondary amine. Structural analogs with alternative amine substituents exhibit distinct physicochemical and biological properties:
Key Observations :
- Replacement with 4-methylpiperidin-1-yl () introduces a larger, more lipophilic substituent, which may alter membrane permeability and metabolic stability .
- The tetrahydroisoquinolin-2-yl analog () shows a significant increase in molecular weight (+42.06 Da), which could impact pharmacokinetics but may enhance selectivity for certain targets .
Variations in the Aryl Acetamide Group
The 5-fluoro-2-methylphenyl group in the target compound is critical for its activity. Substitutions on the phenyl ring or acetamide nitrogen modulate electronic properties and binding:
Key Observations :
- The 5-fluoro substituent in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs, prolonging half-life .
- Chlorine substitution () increases molecular weight and lipophilicity, which may enhance tissue penetration but risks off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
